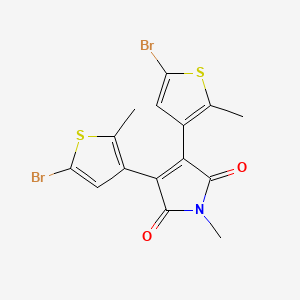
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of brominated thiophene rings and a pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the bromination of 2-methylthiophene, followed by coupling reactions to introduce the pyrrole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the electronic properties of the compound.
Substitution: The bromine atoms in the thiophene rings can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The brominated thiophene rings and pyrrole core can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but lacks bromine atoms.
3,4-Bis(5-chloro-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Chlorine atoms instead of bromine.
3,4-Bis(5-bromo-2-ethylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Ethyl groups instead of methyl groups.
Uniqueness
The presence of bromine atoms in 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
921191-59-5 |
|---|---|
Molekularformel |
C15H11Br2NO2S2 |
Molekulargewicht |
461.2 g/mol |
IUPAC-Name |
3,4-bis(5-bromo-2-methylthiophen-3-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H11Br2NO2S2/c1-6-8(4-10(16)21-6)12-13(15(20)18(3)14(12)19)9-5-11(17)22-7(9)2/h4-5H,1-3H3 |
InChI-Schlüssel |
ZBJGFKTVEGJVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)Br)C2=C(C(=O)N(C2=O)C)C3=C(SC(=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
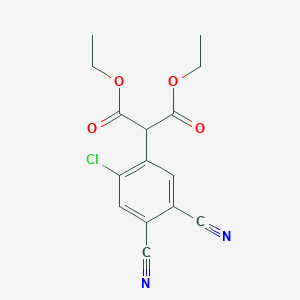
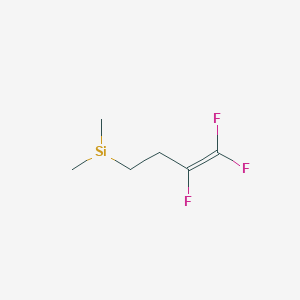
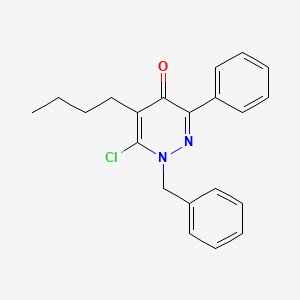
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)

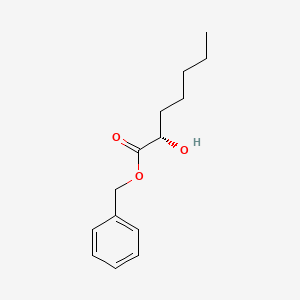
methanone](/img/structure/B14198294.png)

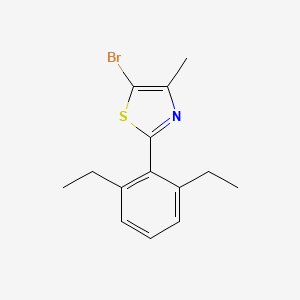
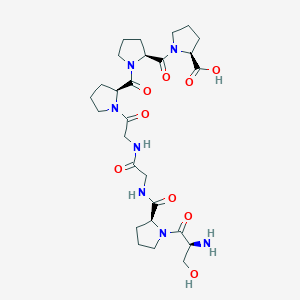
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
